Carmoisine

Overview

Description

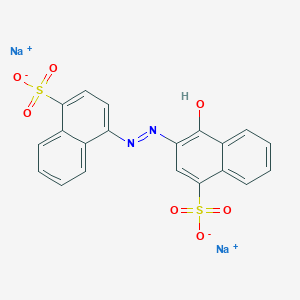

Carmoisine (E122), also known as Azorubine or Acid Red 14, is a synthetic azo dye widely used in food, cosmetics, and pharmaceuticals. It appears as a reddish-brown powder or dark maroon crystals and is water-soluble, making it suitable for coloring beverages, candies, and baked goods . Structurally, it consists of a disodium salt with the formula $ \text{C}{20}\text{H}{12}\text{N}2\text{Na}2\text{O}7\text{S}2 $, characterized by two azo (-N=N-) groups and sulfonic acid substituents .

Studies report adverse effects, including hyperactivity in children, oxidative stress in rats, and genotoxicity in Allium cepa models, with chromosomal aberrations observed at concentrations ≥0.25% . Regulatory bodies like the EFSA and FDA mandate strict limits on its use, particularly in products marketed to children .

Preparation Methods

Traditional Synthesis via Diazotization and Coupling Reactions

Carmoisine is synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with a naphthol derivative. This method aligns with classical azo dye synthesis principles .

Diazotization of 4-Amino-5-Hydroxy-2,7-Naphthalenedisulfonic Acid

The primary amine, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, is dissolved in an acidic medium (typically hydrochloric acid) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added to generate the diazonium salt:

Maintaining low temperatures is critical to prevent premature decomposition of the diazonium intermediate .

Coupling with 4-Hydroxy-1-Naphthalenesulfonic Acid

The diazonium salt is coupled with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winter acid) in an alkaline medium (pH 8–9). The reaction proceeds via electrophilic aromatic substitution:

The product is precipitated, filtered, and washed to remove unreacted intermediates .

Table 1: Optimal Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents diazonium degradation |

| pH (coupling) | 8–9 | Enhances coupling efficiency |

| Molar Ratio (Diazo:Coupling) | 1:1.05 | Minimizes side products |

Patent-Based Formulations for Enhanced Stability

A patented method (CN110128848A) describes a this compound composition combining three structurally distinct azo dyes to improve colorfastness and solubility .

Composition of the Ternary Dye System

-

Dye I : Disodium salt of 4-hydroxy-3-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-1-naphthalenesulfonic acid.

-

Dye II : Disodium salt of 4-hydroxy-3-[(4-sulfo-1-naphthyl)azo]-1-naphthalenesulfonic acid.

-

Dye III : Disodium salt of 6-hydroxy-5-[(2-methoxy-5-methylphenyl)azo]-2-naphthalenesulfonic acid.

Table 2: Weight Ratios for Patent Composition

| Component | Weight Ratio | Role in Composition |

|---|---|---|

| Dye I | 20–40% | Enhances brightness |

| Dye II | 40–60% | Improves wash-fastness |

| Dye III | 5–10% | Stabilizes pH sensitivity |

Mixing and Granulation

The dyes are mechanically blended in powder form using ball mills or kneaders. Anhydrous sodium sulfate (10–15%) is added as a diluent. The mixture is granulated to achieve uniform particle size (<100 μm), ensuring consistent dye performance in industrial applications .

Synthesis of Metal Complexes for Biomedical Applications

This compound forms stable complexes with transition metals, such as copper, which exhibit enhanced biological activity. A study synthesized a copper-carmoisine complex for potential anticancer applications .

Preparation of [Cu(this compound)₂(H₂O)₂]

-

Solution Preparation : this compound (0.01 mol) is dissolved in deionized water, and CuCl₂·2H₂O (0.005 mol) is added.

-

Complexation : The mixture is stirred at 60°C for 4 hours, maintaining pH 6–7 with NaOH.

-

Isolation : The complex precipitates upon cooling, is filtered, and washed with ethanol .

Table 3: Characterization Data for Copper-Carmoisine Complex

| Property | Value | Method |

|---|---|---|

| Molar Conductivity | 12.5 Ω⁻¹ cm² mol⁻¹ | Conductivity meter |

| UV-Vis λₘₐₓ | 535 nm | Spectrophotometry |

| Binding Constant (K_b) | 2 × 10⁴ M⁻¹ | Absorption titration |

Ion Associate Formation for Analytical Applications

This compound forms ion associates with quaternary ammonium salts, enabling its extraction and quantification. A study optimized this process using myramistin (a benzalkonium chloride derivative) .

Procedure for Ion Associate Extraction

-

Mixing : Combine 0.5 mL of 1×10⁻³ M this compound with 0.5 mL of 1×10⁻³ M myramistin in phosphate buffer (pH 2–8).

-

Extraction : Shake with 25 mL chloroform for 2 minutes.

-

Analysis : Measure absorbance at 521 nm to determine partition coefficients .

Table 4: Partition Coefficients (K) in Different Solvents

| Solvent | Partition Coefficient (K) | Extraction Efficiency (%) |

|---|---|---|

| Chloroform | 18.7 | 94.2 |

| Ethyl Acetate | 2.3 | 31.5 |

| Butanol | 5.8 | 67.4 |

Decolorization and Purification Techniques

Post-synthetic purification is critical to remove unreacted intermediates. A study employed TiO₂-mediated photocatalysis for this compound degradation analysis .

Adsorption and Photocatalytic Decolorization

-

Adsorption : 0.2 g TiO₂ is mixed with 100 mL of 10 ppm this compound solution (25°C, 15 min).

-

Photolysis : Expose the mixture to UV-A light (λ = 365 nm) for 30 minutes.

-

Kinetics : The process follows pseudo-first-order kinetics with a rate constant .

Table 5: Thermodynamic Parameters for this compound Adsorption

| Parameter | Value (Without Fenton) | Value (With Fenton) |

|---|---|---|

| ΔH° (kJ mol⁻¹) | -3.806 | -4.842 |

| ΔS° (kJ mol⁻¹) | -0.025 | -0.031 |

| Activation Energy | 12.4 kJ mol⁻¹ | 9.8 kJ mol⁻¹ |

Chemical Reactions Analysis

Adsorption and Photodegradation

Carmoisine undergoes adsorption on TiO₂ surfaces, with adsorption capacity increasing at lower temperatures . Under UV-A light, photodegradation occurs via hydroxyl radical (·OH) formation, enhanced by Fenton reactions (Fe²⁺ + H₂O₂) .

Kinetic Data :

| Parameter | Value |

|---|---|

| Adsorption Capacity (qe) | 77–85 mg/g (TiO₂) |

| Removal Efficiency | 42.85% (Fenton + UV) |

| Activation Energy | 14.8–19.9 kJ/mol |

Electro-Oxidation and Plasma Treatment

Electro-oxidation (EO) and plasma processes degrade this compound, yielding carboxylic acids and aromatic amines . The plasma process achieves 94.2% COD removal in 90 minutes, driven by ·OH and S₂O₈²⁻ radicals .

Reaction Pathway :

- Direct oxidation on BDD anodes:

- Plasma-induced degradation:

Biochemical Interactions

This compound binds to DNA minor grooves and stabilizes its structure, altering conformational dynamics . This interaction is exothermic () and driven by hydrophobic forces .

Toxicity Data :

| Organism | Effect | Dose |

|---|---|---|

| Mice | Hepatotoxicity, renal failure | 400 mg/kg bw |

| Zebrafish | Apoptosis, oxidative stress | 5–1230.53 ppm |

Metabolic Pathways

This compound is reduced in the gut by azoreductases to sulfanilic acid , a potential carcinogen . In the presence of nitrites, it forms N-nitroso compounds , classified as category 3 carcinogens by IARC .

Metabolites :

- Sulfanilic acid ()

- 1-Naphthalenesulfonic acid ()

Spectrophotometric Analysis

This compound is quantified using UV-Vis spectrophotometry at 510 nm , with cloud point extraction (Triton X-114) enhancing sensitivity .

Validation Data :

| Parameter | Value |

|---|---|

| LOD | 7.2 µg/L |

| Recovery | 97.2–104.8% |

| RSD | 0.98–1.60% |

Ion Pair Chromatography

The dye forms ion associates with quaternary ammonium compounds (e.g., myramistin), altering its solubility and partition coefficients .

Partition Coefficients :

| Solvent | Value |

|---|---|

| Chloroform | 0.82 |

| Ethyl Acetate | 1.25 |

Adsorption on Diatomite

This compound is efficiently removed from wastewater using diatomite (76% efficiency), with adsorption following Langmuir isotherms () .

Biodegradation

Microbial azoreductases degrade this compound into aromatic amines, posing risks to aquatic systems .

Biodegradation Products :

- Naphthionic acid ()

- Benzene derivatives

Scientific Research Applications

Food Industry Applications

Carmoisine is primarily utilized as a food coloring agent. It is commonly found in:

- Beverages : Soft drinks and fruit juices

- Confectionery : Candies and desserts

- Dairy Products : Ice creams and yogurts

- Processed Foods : Sauces and snacks

The European Food Safety Authority (EFSA) has evaluated this compound's safety for use in food products, concluding that it can be used without quantitative limitations in animal feed but with caution due to potential health risks associated with high consumption levels .

Toxicological Research

Recent studies have highlighted the toxicological effects of this compound across various biological models:

- Animal Studies : Research on mice has demonstrated that high doses of this compound (400 mg/kg) can lead to significant health issues, including renal failure and hepatotoxicity. The study showed alterations in hematological parameters and increased liver enzyme levels, indicating liver damage . Additionally, there were indications of carcinogenic potential due to chromosomal aberrations observed in other studies .

- Zebrafish Model : A study involving zebrafish embryos revealed that exposure to this compound resulted in malformations and increased oxidative stress markers, suggesting potential developmental toxicity .

Binding Interactions

This compound's interaction with biological molecules has been a subject of interest:

- Hemoglobin Binding : Spectroscopic studies have shown that this compound binds to hemoglobin, which may affect oxygen transport in the body. The binding affinity was analyzed using calorimetric methods, indicating significant interactions that could influence physiological functions .

Environmental Implications

This compound is not only a concern for human health but also for environmental safety:

- Pollutant Studies : Research has indicated that this compound can be a pollutant in wastewater from food processing industries. Its degradation under photocatalytic conditions has been investigated using carbon-TiO2 composites, showing promising results for reducing this compound concentrations in contaminated water .

Case Studies

Several case studies highlight the implications of this compound usage:

Mechanism of Action

Azorubine exerts its effects primarily through its interaction with light, which results in the absorption and reflection of specific wavelengths, giving it its characteristic red color . The molecular targets and pathways involved in its biological activity include interactions with proteins and other biomolecules, which can affect their function and stability .

Comparison with Similar Compounds

Carmoisine belongs to the azo dye family, sharing functional and structural similarities with compounds like Tartrazine (E102) , Indigo Carmine (E132) , and Brilliant Blue FCF (E133) . Below is a detailed comparison:

Structural and Functional Similarities

- Indigo Carmine (E132) :

Both this compound and Indigo Carmine are sulfonated azo dyes, but Indigo Carmine lacks the naphthalene moiety present in this compound. Despite structural differences, their ion mobility spectrometry (IMS) drift times overlap significantly (18/20), suggesting similar charge distributions and molecular interactions . - Tartrazine (E102): Tartrazine shares this compound’s azo backbone but includes a pyrazolone ring. Both dyes induce oxidative stress in rats, elevating ALT, AST, and MDA levels, though this compound exhibits stronger genotoxicity in Allium cepa .

Analytical Detection Methods

This compound’s ZnO HQSs-SPGE sensor outperforms others in sensitivity (LOD = 0.02 µM), attributed to ZnO’s high surface-to-volume ratio and electrocatalytic activity . In contrast, Tartrazine requires higher concentrations for detection due to its lower redox activity .

Adsorption and Degradation Efficiency

- Adsorption Capacity: this compound’s adsorption on nanodiamonds (ND) reaches ~50 mg/g at pH 3–4, comparable to Congo red adsorption on tea waste (~45 mg/g) but lower than methylene blue on activated carbon (>100 mg/g) . Direct comparisons are complicated by variable experimental conditions (e.g., pH, temperature) .

- Degradation: Advanced oxidation processes (AOPs) like electro-oxidation plasma (EO-PAP) achieve 100% this compound degradation in 60 minutes, outperforming UV-A/ZnO systems (90.9% in 8 minutes) . Tartrazine and Brilliant Blue show similar degradation trends but require longer treatment times due to structural stability .

Toxicity Profiles

This compound’s genotoxicity surpasses Tartrazine and Metanil Yellow, causing mitotic index reduction and chromosomal breaks at lower concentrations .

Regulatory Standards

| Parameter | This compound | Tartrazine | Brilliant Blue | |

|---|---|---|---|---|

| Dye Content | ≥85% | ≥85% | ≥85% | |

| Lead Limit | ≤10 ppm | ≤10 ppm | ≤10 ppm | |

| ADI (mg/kg/day) | 0–4 | 0–7.5 | 0–12.5 |

This compound’s acceptable daily intake (ADI) is stricter than Tartrazine and Brilliant Blue, reflecting higher regulatory caution .

Q & A

Basic Research Questions

Q. What are the key biochemical markers affected by Carmoisine exposure in model organisms, and how are they experimentally measured?

this compound exposure reduces glutathione (GSH) levels and suppresses antioxidant enzyme activities (superoxide dismutase/SOD, catalase/CAT, glutathione peroxidase/GPx) in Drosophila melanogaster. These markers are quantified via spectrophotometric assays using homogenized tissue samples. Mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress, is measured via qPCR .

| Parameter | Measurement Method | Observed Effect of this compound |

|---|---|---|

| GSH levels | Ellman’s assay | Significant dose-dependent decrease |

| SOD/CAT/GPx activity | Enzyme-specific substrates | Reduced activity across all doses |

| mtDNA-CN | qPCR with mitochondrial primers | Dose-dependent reduction |

Q. What metabolic pathways are implicated in this compound toxicity, and how can researchers identify its metabolites?

this compound is metabolized to sulphanilic acid, which may interact with nitrites to form carcinogenic nitrosamines. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is used to isolate and identify metabolites in hepatic microsomal assays. Researchers should account for pH-dependent stability and potential interactions with media components (e.g., bactopeptone) during in vitro studies .

Advanced Research Questions

Q. How can contradictory findings about this compound’s carcinogenicity (FDA-approved vs. IARC Group 3 classification) be systematically evaluated?

- Methodological Approach :

- Conduct a systematic review integrating in vivo carcinogenicity assays (rodent models) and in vitro genotoxicity tests (Ames test, comet assay).

- Apply the FINER framework to assess study feasibility, novelty, and relevance. For example, compare dosing regimens: FDA approval relies on low-dose safety, while IARC classification considers bioaccumulation and metabolite risks .

- Use dose-response meta-analysis to reconcile discrepancies by modeling thresholds for adverse effects .

Q. What experimental designs are optimal for distinguishing this compound’s direct oxidative stress effects from indirect mitochondrial damage?

- Stepwise Protocol :

Exposure Groups : Include a negative control, this compound-only, and groups co-treated with antioxidants (e.g., N-acetylcysteine).

Assays :

- Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).

- Assess mitochondrial membrane potential using JC-1 staining.

Gene Expression : Quantify SOD1, CAT, and PINK1 (mitophagy marker) via RT-qPCR.

- Data Interpretation : A significant ROS reduction in antioxidant-treated groups confirms direct oxidative stress, while persistent mitochondrial dysfunction suggests structural damage .

Q. How can researchers address methodological limitations in in vitro toxicity studies of this compound?

- Key Considerations :

- Media Interactions : this compound’s metabolites may exhibit toxicity only when autoclaved with peptones (e.g., in Tetrahymena pyriformis assays). Use inert buffers for dissolution .

- Cell Line Selection : Prioritize hepatocyte models (e.g., HepG2) for metabolic studies, as this compound alters hepatic fuel metabolism .

- Statistical Power : Use factorial designs to test interactions between this compound and common food additives (e.g., monosodium glutamate) .

Q. Data Contradiction Analysis

Q. Why do some studies report no acute this compound toxicity despite evidence of chronic oxidative stress?

- Resolution Strategies :

- Temporal Analysis : Short-term assays (<24 hours) may miss cumulative damage. Longitudinal studies in Drosophila (>14 days) reveal delayed mtDNA-CN declines .

- Endpoint Sensitivity : Acute studies often use lethality as an endpoint, while chronic studies focus on subcellular markers. Combine LC50 assays with transcriptomic profiling for holistic risk assessment .

Q. Experimental Design Resources

Properties

CAS No. |

3567-69-9 |

|---|---|

Molecular Formula |

C20H14N2NaO7S2 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29); |

InChI Key |

QAHMZUBODWTHGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na] |

Color/Form |

REDDISH-BROWN CRYSTALS |

melting_point |

greater than 572 °F (NTP, 1992) |

Key on ui other cas no. |

3567-69-9 |

physical_description |

Reddish-brown crystals or dark maroon powder. (NTP, 1992) Red to maroon powder or granules Reddish-brown solid; [HSDB] Powder; [MSDSonline] |

Related CAS |

13613-55-3 (Parent) |

solubility |

50 to 100 mg/mL at 66 °F (NTP, 1992) SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS |

Synonyms |

C.I. Acid Red 14, Disodium Salt (8CI); 11959 Red; AR 14; Acid Brilliant Rubine 2G; Acid Carmosine S; Acid Chrome Blue 2R; Acid Chrome Blue BA; Acid Chrome Blue BA-CF; Acid Chrome Blue FBS; Acid Fast Red FB; Acid Naphthol Red B; Acid Red 14; Acid Red |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.